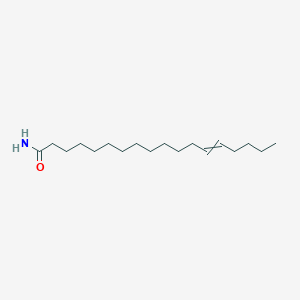

Octadec-13-enamide

Description

Historical Context and Evolution of Fatty Amide Research

The scientific recognition of the fatty acid amide bond in nature is not a recent development, with its importance first being understood in the context of complex lipids like ceramides (B1148491) and sphingolipids in the late 19th century. ontosight.ai The journey into understanding simpler fatty acid amides began with the first chemical preparation of stearamide in 1882. ontosight.ai However, their biological significance started to come into focus much later.

A pivotal moment in fatty amide research occurred in 1957 with the identification of N-palmitoylethanolamine, a non-sphingosine-based fatty acid amide, as a naturally occurring anti-inflammatory agent in egg yolk. ontosight.aigerli.com Despite this, interest in the broader class of primary fatty acid amides (PFAMs), which are characterized by an R-CO-NH₂ structure, remained modest. This changed with the identification of five PFAMs, including the well-known oleamide (B13806), in human plasma. nih.gov

The field experienced a dramatic surge in interest with two key discoveries: the characterization of N-arachidonoylethanolamine, or "anandamide," as an endogenous ligand for the cannabinoid receptor, and the isolation of oleamide from the cerebrospinal fluid of sleep-deprived cats, identifying it as an endogenous sleep-inducing factor. gerli.comnih.govgerli.com These findings established fatty acid amides as a crucial class of signaling molecules, leading to the concept of the "fatty acid amidome"—the entire family of such amides present in a biological system. nih.gov This family is now known to include over 70 distinct molecules identified in both vertebrates and invertebrates, playing roles in processes from neurotransmission to inflammation. nih.govnih.gov

Academic Significance and Contemporary Research Trajectories for Octadec-13-enamide

Within the large family of fatty acid amides, the academic focus has been heavily concentrated on specific members like anandamide (B1667382) and oleamide (cis-9-octadecenamide). wikipedia.org this compound, an isomer of oleamide, has received significantly less attention, and much of the existing research points to its corresponding acid, trans-13-Octadecenoic acid.

Recent analytical studies using Gas Chromatography/Mass Spectrometry (GC/MS) have begun to identify trans-13-Octadecenoic acid in various natural sources. For instance, it has been detected in the shoot and callus extracts of the Bidah pomegranate cultivar. nih.gov The same study also identified the well-characterized 9-Octadecenamide, suggesting the presence of a metabolic framework for producing various octadecenamide isomers within the plant. nih.gov Research on the methanolic extract of Cinnamomum zeylanicum (cinnamon bark) also identified trans-13-Octadecenoic acid. researchgate.net Furthermore, the methyl ester of trans-13-Octadecenoic acid has been reported in extracts of Avicennia marina leaves. unsri.ac.id

| Compound | Natural Source | Reported Activity of the Derivative | Reference |

|---|---|---|---|

| trans-13-Octadecenoic acid | Bidah pomegranate (Punica granatum) | Anti-inflammatory, dermatitigenic, insecticidal | nih.gov |

| trans-13-Octadecenoic acid | Cinnamomum zeylanicum (Cinnamon Bark) | Not specified in study | researchgate.net |

| trans-13-Octadecenoic acid, methyl ester | Avicennia marina (Mangrove) | Antibacterial | unsri.ac.id |

Conceptual Framework and Research Objectives for this compound Studies

The conceptual framework for investigating a relatively new natural product like this compound follows a well-established path in pharmacognosy and medicinal chemistry. The initial detection of its derivatives in plant extracts forms the basis for a more targeted research approach.

The primary research objectives for this compound are:

Isolation and Identification: The first crucial step is to isolate the amide itself, not just its corresponding acid or ester, from the natural sources in which its derivatives have been found. This involves advanced chromatographic techniques to separate it from its more abundant isomers, followed by definitive structural elucidation using spectroscopic methods like NMR and high-resolution mass spectrometry.

Chemical Synthesis: To obtain sufficient quantities for biological testing and to confirm the structure of the natural product, chemical synthesis of both the cis and trans isomers of this compound is a key objective.

Biological Activity Screening: A primary goal is to conduct comprehensive in vitro screening to determine its biological functions. Drawing from the known activities of related fatty acid amides, research would logically explore its potential as an anti-inflammatory, antimicrobial, or neuroactive agent. ontosight.ai Comparing its activity to that of oleamide would be critical to understanding how the position of the double bond influences its pharmacological effects.

Biosynthetic Pathway Elucidation: Future research would aim to understand how this compound is produced in biological systems. This involves identifying the specific enzymes responsible for its synthesis, likely from its precursor, 13-octadecenoic acid, and understanding how its production is regulated.

This framework provides a systematic approach to elevate this compound from a mere analytical observation to a fully characterized bioactive molecule with a defined role in biological systems.

Structure

2D Structure

3D Structure

Properties

CAS No. |

207512-05-8 |

|---|---|

Molecular Formula |

C18H35NO |

Molecular Weight |

281.5 g/mol |

IUPAC Name |

octadec-13-enamide |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H2,19,20) |

InChI Key |

OWOIMEMRPJDTDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCCCCCCCCCC(=O)N |

Origin of Product |

United States |

Biosynthesis and Endogenous Regulatory Mechanisms of Octadec 13 Enamide Analogues

Enzymatic Pathways Governing Fatty Amide Biogenesis

The biosynthesis of primary fatty acid amides like Octadec-13-enamide is understood to occur via multiple enzymatic pathways, primarily extrapolated from research on oleamide (B13806). Two of the most prominent and experimentally supported mechanisms involve the enzymes peptidylglycine α-amidating monooxygenase (PAM) and cytochrome c. nih.govresearchgate.net

In one proposed pathway, N-acylglycines serve as intermediates. researchgate.net This route suggests that the corresponding fatty acid is first conjugated to glycine (B1666218) to form an N-acylglycine, which is then converted to the primary fatty acid amide. The enzyme responsible for this final step is believed to be PAM, a bifunctional enzyme known for its crucial role in the C-terminal amidation of peptide hormones. mdpi.comuniprot.org PAM catalyzes this conversion in two steps: a hydroxylation at the α-carbon of the glycine, followed by the cleavage of the N-Cα bond to release the amidated product and glyoxylate. uniprot.org

An alternative pathway proposes the direct amidation of a fatty acyl-CoA thioester. nih.gov In this mechanism, cytochrome c, a heme-containing protein typically involved in cellular respiration, has been shown to catalyze the formation of oleamide from oleoyl-CoA and ammonia (B1221849), a reaction that is dependent on the presence of hydrogen peroxide. nih.govnih.gov This pathway suggests a more direct route from activated fatty acids to their corresponding primary amides.

Another potential, though less characterized, route involves the reverse action of fatty acid amide hydrolase (FAAH). However, under physiological conditions, FAAH predominantly functions to hydrolyze fatty acid amides, making its role in synthesis less likely. nih.gov

Precursor Identification and Metabolic Precursors in Biosynthetic Routes

The primary precursor for the biosynthesis of this compound is its corresponding fatty acid, (Z)-octadec-13-enoic acid. hmdb.ca This fatty acid must first be activated to a more reactive form to enter the biosynthetic pathways.

In the context of the cytochrome c-mediated pathway, the direct precursor is the fatty acyl-CoA thioester, specifically octadec-13-enoyl-CoA. nih.gov This activated form of the fatty acid can then react with an ammonia source, facilitated by cytochrome c, to yield this compound. nih.gov

For the PAM-dependent pathway, the immediate precursor to the final amidation step is the N-acylglycine derivative, N-(octadec-13-enoyl)glycine. researchgate.net The formation of this intermediate would require the enzymatic conjugation of (Z)-octadec-13-enoic acid to glycine, a process that likely involves an acyl-CoA synthetase to first activate the fatty acid.

The following table summarizes the key precursors involved in the proposed biosynthetic pathways of this compound analogues.

| Biosynthetic Pathway | Key Precursor(s) |

| Cytochrome c-mediated | (Z)-octadec-13-enoic acid, Coenzyme A, Ammonia, Hydrogen Peroxide |

| PAM-mediated | (Z)-octadec-13-enoic acid, Glycine, Coenzyme A |

Molecular Regulation of Intracellular Fatty Amide Concentrations

The intracellular levels of fatty acid amides are tightly regulated to ensure proper physiological function. This regulation is primarily achieved through a balance between their biosynthesis and degradation. The key enzyme responsible for the catabolism of primary fatty acid amides, including analogues like this compound, is Fatty Acid Amide Hydrolase (FAAH). mdpi.comontosight.aitocris.com

FAAH is an integral membrane protein that hydrolyzes the amide bond of fatty acid amides, converting them into their corresponding fatty acid and ammonia. tocris.com The enzyme exhibits broad substrate specificity, acting on a variety of fatty acid amides, including oleamide. caymanchem.complos.orgscbt.com It is highly expressed in the central nervous system and various peripheral tissues. caymanchem.com The activity of FAAH is a critical determinant of the magnitude and duration of the biological effects of these signaling lipids. researchgate.net Inhibition of FAAH leads to an accumulation of endogenous fatty acid amides, a strategy that has been explored for therapeutic purposes. pnas.org

In addition to enzymatic degradation, the availability of precursors also plays a crucial role in regulating the synthesis of fatty acid amides. The concentration of specific fatty acyl-CoAs and the intracellular levels of ammonia or glycine can influence the rate of production of compounds like this compound.

The table below outlines the key enzymes involved in the regulation of fatty acid amide concentrations.

| Enzyme | Function | Substrates (based on analogues) | Cellular Location |

| Fatty Acid Amide Hydrolase (FAAH) | Degradation | Oleamide, Anandamide (B1667382), other fatty acid amides | Microsomal and mitochondrial membranes |

| Peptidylglycine α-amidating monooxygenase (PAM) | Biosynthesis | N-oleoylglycine, peptide-glycines | Neuroendocrine vesicles |

| Cytochrome c | Biosynthesis | Oleoyl-CoA, other long-chain acyl-CoAs | Mitochondria |

Metabolic Pathways and Enzymatic Catabolism of Octadec 13 Enamide

Hydrolytic Degradation by Fatty Acid Amide Hydrolase (FAAH)

The primary catabolic route for many fatty acid amides is hydrolysis by the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.gov This integral membrane enzyme is a key regulator of the endocannabinoid system and related lipid signaling pathways. nih.gov FAAH terminates the signaling functions of these molecules by catalyzing their breakdown into the corresponding fatty acid and amine. uniprot.orguniprot.org For octadecenamides, this process yields octadecenoic acid and ammonia (B1221849). uniprot.org

FAAH belongs to the amidase signature (AS) family of serine hydrolases. researchgate.net In mammals, two major isoforms have been identified: FAAH-1, which is ubiquitously expressed, and FAAH-2, which is found in humans and some other primates but is absent in rodents.

FAAH-1 exhibits broad substrate specificity, hydrolyzing a variety of fatty acid amides. Its activity is influenced by the structure of the fatty acid acyl chain. Research indicates that FAAH has a strong preference for acyl chains that are nine carbons or longer. researchgate.net While it hydrolyzes both saturated and unsaturated fatty acid amides, it shows a preference for polyunsaturated substrates like anandamide (B1667382) over monounsaturated ones like oleamide (B13806). uniprot.org The enzyme's structure includes a membrane access channel and a substrate-binding pocket that accommodates the lipophilic acyl chain during catalysis. researchgate.net

The table below summarizes the substrate range of FAAH, highlighting its activity towards various endogenous fatty acid amides. Given the structural similarity, it is highly probable that Octadec-13-enamide is also a substrate for FAAH, though specific kinetic data are not widely available.

| Substrate Name | Chemical Formula | Type | Reference |

| Anandamide | C22H37NO2 | Endocannabinoid | researchgate.net |

| Oleamide | C18H35NO | Primary Fatty Acid Amide | uniprot.orgresearchgate.net |

| Palmitoylethanolamide (PEA) | C18H37NO2 | N-Acylethanolamine | researchgate.net |

| 2-Arachidonoylglycerol (2-AG) | C23H38O4 | Endocannabinoid | uniprot.orguniprot.org |

| N-Oleoylethanolamine (OEA) | C20H39NO2 | N-Acylethanolamine | researchgate.net |

This table is interactive. Click on headers to sort.

FAAH is the principal enzyme responsible for degrading anandamide and other fatty acid amides in vivo. nih.gov Consequently, its activity is a critical determinant of the endogenous tone of these signaling lipids. Studies using FAAH inhibitors or genetically modified animals lacking the FAAH gene (FAAH-null mutants) have demonstrated this relationship unequivocally. Inhibition or absence of FAAH leads to a significant elevation in the brain levels of endogenous fatty acid amides, including anandamide and oleamide. nih.gov This increase in endogenous ligands enhances their signaling at their respective receptors, leading to various physiological effects such as analgesia. nih.gov

The following table illustrates the impact of FAAH modulation on the levels of representative fatty acid amides, based on findings from various experimental models.

| Experimental Model | FAAH Status | Fatty Acid Amide | Change in Endogenous Level |

| Rat Brain | Inhibition (URB597) | Anandamide | Increased |

| Mouse Brain | Genetic Deletion (FAAH-/-) | Anandamide | ~15-fold Increase |

| Mouse Brain | Genetic Deletion (FAAH-/-) | Other N-Acylethanolamines | Increased |

This table is interactive. Click on headers to sort.

Alternative Enzymatic Transformations and Metabolic Fates of this compound

While FAAH-mediated hydrolysis is the primary catabolic pathway, other enzymatic routes may contribute to the metabolism of this compound and related fatty acid amides. These alternative pathways can lead to the formation of other biologically active molecules.

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily of enzymes is known to metabolize polyunsaturated fatty acids into various oxylipins. researchgate.netmdpi.com Specifically, CYPs can catalyze the epoxidation of double bonds within the fatty acid chain. nih.gov For an unsaturated compound like this compound, CYP-mediated epoxidation at the C13-C14 double bond could occur, forming an epoxide derivative. This process has been documented for other fatty acids like arachidonic acid. nih.govfrontiersin.org These resulting epoxy-fatty acid amides may have their own distinct biological activities or be further metabolized.

Epoxide Hydrolases (EH): The epoxide metabolites generated by CYP enzymes can be further processed by epoxide hydrolases. These enzymes, including soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH), convert epoxides into the corresponding diols. researchgate.net For instance, the trans-isomer of oleamide, elaidamide (B1671155), has been shown to be an inhibitor of microsomal epoxide hydrolase. caymanchem.com This suggests that octadecenamides interact with this pathway, and an epoxide of this compound would be a substrate for EH enzymes, leading to its conversion into a dihydroxy-octadecanamide.

Other Potential Pathways:

Lipoxygenases (LOX) and Cyclooxygenases (COX): These enzymes are central to the metabolism of polyunsaturated fatty acids, converting them into a wide array of signaling molecules. researchgate.netfrontiersin.org While their action on primary fatty acid amides like this compound is less characterized than for anandamide, it remains a plausible metabolic route, potentially leading to hydroxylated derivatives. frontiersin.org

Direct Amidation: Biosynthesis pathways for oleamide have been proposed that are independent of FAAH's reverse reaction. One such pathway involves the direct amidation of the parent fatty acid (oleic acid) via its coenzyme A derivative, a reaction that can be catalyzed by cytochrome c. nih.gov This suggests that other enzymes can directly participate in the formation and potentially the reverse reaction for fatty acid amides.

These alternative pathways indicate that the metabolic fate of this compound is likely complex, involving a network of enzymes that both degrade the molecule and convert it into other potentially active metabolites.

Molecular Mechanisms of Action of Octadec 13 Enamide

Receptor-Mediated Interactions and Signal Transduction

Receptor-mediated interactions are critical for initiating cellular responses to endogenous and exogenous compounds. This section reviews the known interactions, or lack thereof, between Octadec-13-enamide and several key receptor families.

Cannabinoid Receptor (CB1, CB2) Agonism and Modulation

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that play significant roles in various physiological processes, including neurotransmission, immune response, and energy metabolism. wikipedia.orgnaturalproducts.net They are the primary targets of endocannabinoids and phytocannabinoids. ncats.io

A review of the scientific literature reveals no specific studies detailing the agonistic or modulatory activity of this compound at either the CB1 or CB2 receptors. While its isomer, oleamide (B13806), has been investigated for its interaction with the cannabinoid system, showing a weak affinity for the CB1 receptor in some in-vitro studies, these findings cannot be directly extrapolated to this compound due to potential differences in their three-dimensional structures and binding affinities. wikipedia.org

Table 1: Cannabinoid Receptor Interaction Data for this compound

| Receptor | Interaction Type | Affinity (Ki) / Efficacy (EC50) |

|---|---|---|

| CB1 | No Data Available | No Data Available |

Serotonin (B10506) Receptor (5-HT2A, 5-HT2C, 5-HT1A, 5-HT7) Allosteric Modulation

Serotonin (5-HT) receptors are a diverse group of GPCRs and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. scielo.br Allosteric modulation of these receptors by lipid amides can fine-tune serotonergic signaling, which is implicated in mood, cognition, and sleep. wikipedia.org

There is no specific research available that characterizes the allosteric modulation of 5-HT2A, 5-HT2C, 5-HT1A, or 5-HT7 receptors by this compound. Studies on the related compound oleamide have shown that it and its analogues can act as allosteric modulators at these serotonin receptor subtypes. wikipedia.org However, specific data for the this compound isomer is absent from the current scientific record.

Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α) Activation

Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a ligand-activated transcription factor and a major regulator of lipid metabolism, particularly fatty acid oxidation. researchgate.netacademicjournals.org Several fatty acid derivatives are known to be endogenous ligands for PPAR-α. academicjournals.org

There is no scientific evidence to suggest that this compound is an activator of PPAR-α. Research into fatty acid amides and their effect on this nuclear receptor has primarily focused on other molecules, such as oleoylethanolamide (OEA), which is a potent PPAR-α agonist. researchgate.netsmolecule.com

Other G-Protein Coupled Receptor (GPCR) Engagement

Beyond the well-characterized cannabinoid and serotonin receptors, fatty acid amides have been explored for their potential interactions with other GPCRs, such as the orphan receptor GPR119, which is involved in metabolic regulation. smolecule.comunito.it

Specific data on the engagement of this compound with other GPCRs is not available. The interactions of related lipid amides with receptors like GPR119 have been documented, but this information does not directly apply to this compound. unito.it

Intracellular Signaling Cascade Modulation

The binding of a ligand to a receptor initiates a cascade of intracellular signaling events. A key pathway involves the modulation of cyclic adenosine (B11128) monophosphate (cAMP).

Regulation of Cyclic Adenosine Monophosphate (cAMP) Pathways

Cyclic AMP is a ubiquitous second messenger that is involved in numerous biological processes, mediating the signals of many hormones and neurotransmitters. mdpi.com Its levels are regulated by adenylyl cyclase and phosphodiesterases. The interaction of ligands with G-protein coupled receptors, particularly those coupled to Gs (stimulatory) or Gi (inhibitory) proteins, directly impacts cAMP production.

There is no specific information in the scientific literature regarding the modulation of cAMP pathways by this compound. The signaling of receptors known to interact with related fatty acid amides, such as the CB1 receptor (typically Gi-coupled, leading to decreased cAMP) or the 5-HT7 receptor (Gs-coupled, leading to increased cAMP), cannot be attributed to this compound without direct experimental evidence. mdpi.com

Table 2: Intracellular Signaling Data for this compound

| Pathway | Effect | Target Enzyme/Protein |

|---|

Activation of Extracellular Signal-Regulated Kinase (ERK)

The Extracellular Signal-Regulated Kinase (ERK) pathway is a fundamental signaling cascade involved in the regulation of various cellular processes, including proliferation, differentiation, migration, and survival. frontiersin.organygenes.com The pathway communicates a signal from a receptor on the cell's surface to the DNA within the nucleus. wikipedia.org

The activation of the ERK pathway typically begins with the stimulation of a receptor tyrosine kinase by a growth factor. rndsystems.com This leads to the recruitment of the GRB2-SOS complex to the cell membrane, which in turn activates the small GTPase, Ras. wikipedia.orgrndsystems.com Activated Ras then recruits and activates Raf kinases. anygenes.comrndsystems.com Raf proceeds to phosphorylate and activate MEK1/2, which subsequently phosphorylates and activates ERK1/2. anygenes.com Once activated, ERK can translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression to control cellular activities. frontiersin.organygenes.com

While direct evidence detailing the specific activation of ERK by this compound is limited, lipid signaling molecules can influence such pathways. The mechanism would likely involve interaction with upstream components, potentially at the level of receptor activation or through modulation of membrane-associated signaling complexes.

Key Steps in the Canonical ERK Pathway

| Step | Activator | Action | Result |

|---|---|---|---|

| 1 | Growth Factors | Bind to Receptor Tyrosine Kinases (RTKs) | RTK Dimerization and Autophosphorylation |

| 2 | Activated RTK | Recruits GRB2/SOS complex | SOS Activation |

| 3 | SOS | Promotes GDP/GTP exchange on Ras | Ras Activation |

| 4 | Activated Ras | Recruits and activates Raf | Raf Phosphorylation |

| 5 | Activated Raf | Phosphorylates MEK1/2 | MEK1/2 Activation |

| 6 | Activated MEK1/2 | Phosphorylates ERK1/2 | ERK1/2 Activation |

| 7 | Activated ERK1/2 | Translocates to nucleus and phosphorylates transcription factors | Regulation of Gene Expression |

Involvement in PI3K/Akt Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular cascade that governs cell growth, proliferation, survival, and metabolism. nih.govsinobiological.com This pathway is often activated by growth factors and hormones. nih.gov

Upon activation by upstream signals like receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3). nih.govarvojournals.org PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the cell membrane. sinobiological.comarvojournals.org At the membrane, Akt is phosphorylated and activated by other kinases, such as PDK1 and mTORC2. sinobiological.com Activated Akt then phosphorylates a multitude of downstream targets, which leads to the inhibition of apoptosis and promotion of cell survival and proliferation. arvojournals.orgbio-rad-antibodies.com For instance, Akt can inactivate pro-apoptotic proteins like BAD and activate transcription factors that promote survival. bio-rad-antibodies.com

The involvement of this compound with the PI3K/Akt pathway has not been extensively documented. However, as a lipid molecule, it could potentially influence the membrane-dependent steps of this pathway, such as the generation of PIP3 or the recruitment and activation of Akt.

Induction of the Nrf2-ARE Cytoprotective Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. mdpi.comnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.comnih.gov

When cells are exposed to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. mdpi.com Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various genes. nih.govnih.gov This binding initiates the transcription of a battery of cytoprotective genes, including those for phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and enzymes involved in glutathione (B108866) synthesis. nih.govnih.gov

Research on fatty acid derivatives has shown that certain C18 amides can activate the Nrf2-ARE pathway. mdpi.com For example, a study on 7(E)-9-keto-octadec-7-enamide, a C18 amide derived from the green alga Ulva lactuca, demonstrated its ability to induce Nrf2/ARE activity in a human neuroblastoma cell line. mdpi.comnih.gov This suggests that structurally related molecules like this compound might also possess the ability to activate this protective pathway, although direct experimental validation is required.

Nrf2-ARE Pathway Activation and Key Genes | Component | Function | Example of Induced Gene | Protective Role | | :--- | :--- | :--- | :--- | | Keap1 | Cytoplasmic repressor of Nrf2, sensor for oxidative stress. mdpi.comnih.gov | - | - | | Nrf2 | Transcription factor that binds to ARE. nih.govplos.org | - | - | | ARE | DNA sequence in the promoter of target genes. nih.gov | - | - | | NQO1 | NAD(P)H:quinone oxidoreductase 1. nih.gov | Detoxification of quinones. | | HO-1 | Heme oxygenase-1. nih.gov | Antioxidant, anti-inflammatory. | | GCLC | Glutamate-cysteine ligase catalytic subunit. nih.gov | Rate-limiting enzyme in glutathione synthesis. |

Ion Channel and Transporter Modulation

Inhibition of Voltage-Gated Ca2+ Channels

Voltage-gated calcium channels (VGCCs) are transmembrane proteins that allow calcium ions (Ca2+) to enter the cell in response to membrane depolarization. researchgate.net They play a crucial role in a wide range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. researchgate.netnih.gov

The function of VGCCs can be modulated by various factors, including lipids and fatty acids. nih.gov Studies on other fatty acids, such as arachidonic acid, have shown consistent inhibition of L-type, T-type, and N-type calcium channels. nih.govnih.gov This inhibition often occurs through direct interaction with the channel protein, stabilizing it in a closed state. nih.gov The structural characteristics of the fatty acid, such as chain length and the presence of double bonds, are important for this interaction. nih.gov

While specific studies on the effect of this compound on VGCCs are scarce, its nature as an unsaturated fatty acid amide suggests it could potentially interact with and modulate the activity of these channels, similar to other lipid molecules. Such modulation could have significant effects on cellular excitability and calcium-dependent signaling.

Types of Voltage-Gated Calcium Channels Modulated by Lipids

| Channel Type | Example Subunit | Physiological Role | Reference |

|---|---|---|---|

| L-type | CaV1.2, CaV1.3 | Muscle contraction, hormone secretion | nih.gov |

| N-type | CaV2.2 | Neurotransmitter release | nih.gov |

| T-type | CaV3.1, CaV3.2, CaV3.3 | Neuronal firing patterns, cardiac rhythm | nih.govbiorxiv.org |

Modulation of Neurotransmitter Uptake Systems

Neurotransmitter uptake systems, which include transporters located on the plasma membrane of neurons and glial cells, are essential for terminating synaptic transmission. elifesciences.orgmdpi.com They achieve this by clearing neurotransmitters from the synaptic cleft, allowing for precise temporal control of signaling. mdpi.com

The activity of these transporters can be modulated by a variety of substances, which can either enhance or inhibit neurotransmitter reuptake. mdpi.comnih.gov For example, endocannabinoids, which are also lipid-based signaling molecules, are known to modulate the release and, in some cases, the signaling of neurotransmitters like dopamine (B1211576) and serotonin through receptor-mediated mechanisms. nih.govnih.gov This modulation is a key feature of synaptic plasticity.

The potential for this compound to modulate neurotransmitter uptake systems has not been fully elucidated. As a lipid signaling molecule, it could influence transporter function either directly, by interacting with the transporter protein, or indirectly, by altering the membrane environment or by activating signaling cascades that in turn regulate transporter activity.

Interaction with Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a large family of non-selective cation channels that function as cellular sensors for a wide array of stimuli, including temperature, chemical compounds, and mechanical stress. nih.govmdpi.com They are involved in sensory perception, such as pain and temperature, as well as in various physiological processes within non-sensory cells. nih.gov

Many TRP channels, particularly those in the TRPV (vanilloid), TRPA (ankyrin), and TRPM (melastatin) subfamilies, can be modulated by lipids. mdpi.comresearchgate.net For instance, TRPV1 is famously activated by capsaicin, the pungent compound in chili peppers, but also by certain lipid metabolites. nih.govmdpi.com The interaction between lipids and TRP channels can lead to channel opening and an influx of cations like Ca2+ and Na+, which triggers downstream signaling events. mdpi.com

Influence on Cellular Metabolism and Physiological Processes of this compound

The lipid amide this compound belongs to a class of bioactive fatty acid amides that are recognized as important endogenous signaling molecules. While specific research on the 13-ene isomer is limited, extensive studies on its closely related structural isomers, particularly Oleoylethanolamide (OEA) ((9Z)-N-(2-hydroxyethyl)octadec-9-enamide) and Oleamide ((9Z)-Octadec-9-enamide), provide significant insights into the molecular mechanisms by which these compounds influence cellular metabolism and physiological processes. These molecules are known to play roles in energy balance, metabolic homeostasis, and the modulation of cellular membrane characteristics. cymitquimica.combch.ro

Regulation of Mitochondrial Respiration and Energy Homeostasis

Fatty acid amides are crucial regulators of energy homeostasis, with mechanisms that are tightly linked to mitochondrial function. cymitquimica.combch.ro The influence of these lipids on mitochondrial respiration can be complex, sometimes showing dual effects based on concentration.

Furthermore, studies have revealed direct effects on the mitochondrial respiratory chain. In the hypothalamus, related cannabinoid receptor agonists can have a dual impact on mitochondrial respiration: increasing it at low doses while causing a decrease at higher doses. mdpi.com At high concentrations, the signaling pathway can involve the inhibition of mitochondrial soluble adenylate cyclase, leading to a decrease in cyclic AMP and reduced phosphorylation of subunits within the mitochondrial electron transport system. mdpi.com In other contexts, OEA has been shown to protect mitochondrial function by inhibiting succinate (B1194679) dehydrogenase (Complex II) damage and preventing lipid peroxidation, thereby preserving mitochondrial viability. researchgate.net Oleamide has also been noted to act on mitochondria, potentially increasing the secretion of cytochrome c, a key component of the electron transport chain. researchgate.net

Table 1: Effects of Related Fatty Acid Amides on Mitochondrial Parameters

| Compound | System/Model | Observed Effect on Mitochondrial Function | Reference |

|---|---|---|---|

| Oleoylethanolamide (OEA) | Rat Cortical Slices | Protective against 3-NP-induced mitochondrial toxicity; recovers succinate dehydrogenase (Complex II) activity. | researchgate.net |

| Cannabinoid Receptor Agonists | Hypothalamus | Dual effect: Increases respiration at low doses, decreases at high doses. | mdpi.com |

| Oleamide | General | Acts on mitochondria to increase cytochrome c secretion. | researchgate.net |

This evidence collectively suggests that octadecenamides are significant modulators of mitochondrial bioenergetics, contributing to the maintenance of cellular and systemic energy homeostasis.

Impact on Cell Membrane Properties and Lipid Bilayer Organization

As amphipathic molecules, fatty acid amides like this compound are expected to interact with and integrate into cellular membranes, thereby influencing their physical properties and the organization of the lipid bilayer. The long hydrophobic acyl chain allows these molecules to insert into the lipid core of membranes, while the polar amide headgroup resides closer to the aqueous interface.

This integration can alter several key membrane characteristics:

Membrane Fluidity and Permeability: The presence of a cis-double bond in the acyl chain, as is common for these molecules, introduces a kink that can disrupt the tight packing of phospholipid tails. This disruption increases membrane fluidity and can alter its permeability to water and small solutes. Research on related long-chain fatty acid amides confirms their ability to integrate into lipid bilayers and affect membrane fluidity and permeability.

Lipid Raft Formation: Cell membranes are not homogenous; they contain microdomains such as lipid rafts, which are enriched in cholesterol and sphingolipids and play crucial roles in cell signaling. Ceramides (B1148491), which share the fatty amide structural motif, are key components of the stratum corneum lipid membranes and are essential for the skin's barrier function. The incorporation of fatty acid amides can modulate the stability and organization of these rafts, thereby influencing the activity of membrane-associated proteins and receptors.

Protein-Lipid Interactions: Changes in the lipid environment of the membrane can directly affect the conformation and function of integral and peripheral membrane proteins. nih.gov By altering the packing and physical state of the lipid bilayer, octadecenamides can modulate the activity of ion channels, transporters, and signaling receptors embedded within the membrane.

Studies on ceramides, which are structurally related sphingolipids, show that their interaction with other lipids like cholesterol and free fatty acids determines the three-dimensional arrangement and barrier function of the stratum corneum. Similarly, it is proposed that the biological activity of compounds like this compound is linked to their ability to interact with and modify the properties of cellular membranes.

Table 2: Summary of Potential Impacts on Cell Membrane Properties

| Membrane Property | Predicted Effect of this compound | Underlying Mechanism |

|---|---|---|

| Fluidity | Increase | The cis-double bond in the acyl chain disrupts ordered phospholipid packing. |

| Permeability | Alteration | Changes in membrane fluidity and packing affect the passive diffusion of substances. |

| Lipid Raft Organization | Modulation | Integration into the bilayer can alter the formation, stability, and composition of microdomains. |

| Protein Function | Allosteric Modulation | Changes in the lipid environment affect the conformational state and function of membrane proteins. |

Structure Activity Relationship Sar Studies of Octadec 13 Enamide and Its Chemical Analogues

Correlating Hydrocarbon Chain Length and Degree of Unsaturation with Biological Activity

The biological activity of fatty acid amides is profoundly influenced by the length of their hydrocarbon tail and the presence, position, and number of double bonds. For the class of monounsaturated fatty acid amides to which Octadec-13-enamide belongs, research has established a clear set of structural requirements for optimal activity, particularly in modulating gap junction communication and serotonergic receptors.

Studies focusing on oleamide (B13806) (cis-9-octadecenamide), the most extensively studied isomer, provide a crucial benchmark. For inhibition of gap junction communication, a chain length of 16 to 24 carbons is required, with optimal activity observed for lengths between 16 and 18 carbons. nih.govpnas.org Shortening the chain to 14 carbons, as in myristoleamide (14:1∆⁹), leads to a loss of activity. nih.govpnas.org While increasing the chain length beyond 18 carbons slightly diminishes effectiveness, compounds like 20:1∆⁹, 22:1∆⁹, and 24:1∆⁹ retain significant inhibitory properties, provided the double bond is in the ∆9 position. nih.govpnas.org

The position of the double bond is a critical determinant of potency. For C18 amides, a cis double bond at the ∆9 position (as in oleamide) confers the strongest effect for both gap junction inhibition and potentiation of 5-HT₂ₐ receptors. nih.govnih.gov Moving the double bond away from the ∆9 position, in either direction, results in a sharp decline in activity. nih.gov This suggests that while this compound shares the C18 backbone and a single site of unsaturation with the highly active oleamide, its biological activity is expected to be significantly lower due to the shift of the double bond from the 9th to the 13th carbon. nih.govmsu.ru This principle is further supported by the observation that increasing the length of the hydrocarbon chain can lead to a dramatic lowering or complete loss of biological activity. msu.ru

The degree of unsaturation also plays a role. While oleamide (18:1) is a potent agent, the saturated counterpart, stearamide (18:0), shows no observable inhibition of gap junctions at similar concentrations. nih.govpnas.org This underscores the necessity of at least one double bond for this specific biological function.

Table 1: Effect of Chain Length and Double Bond Position on Gap Junction Inhibition

Stereochemical Influences on Pharmacological Potency and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, is a pivotal factor governing the pharmacological profile of fatty acid amides. The geometry of the double bond is particularly critical. For monounsaturated C18 amides, a cis (or Z) configuration is essential for high potency. nih.govnih.gov

The trans (or E) isomer of oleamide, known as elaidamide (B1671155) (18:1∆⁹-trans), demonstrates significantly weaker biological effects compared to its cis counterpart. nih.govmsu.ru In studies of gap junction inhibition, elaidamide produced no observable effect at concentrations where oleamide was highly active. nih.govpnas.org This highlights that the kink in the hydrocarbon chain, introduced by the cis double bond, is a crucial structural feature for binding to its target(s). libretexts.org This bend is thought to prevent the fatty acid chains from packing tightly, influencing their interaction with membrane-bound proteins and receptors. libretexts.org

Similarly, for the potentiation of 5-HT₂ₐ serotonin (B10506) receptors, the cis stereochemistry of the Δ9 double bond is a stringent requirement; its replacement with a trans double bond eliminates the activity. nih.gov This strict stereochemical requirement suggests a highly specific binding pocket that accommodates the bent shape of the cis isomer but cannot effectively bind the more linear trans isomer.

While direct studies on the stereoisomers of this compound are less common, the principles established for oleamide strongly imply that the cis isomer of this compound would be more biologically active than its trans counterpart.

Significance of Amide Moiety Modifications for Receptor Binding and Enzymatic Stability

The primary amide headgroup (-CONH₂) is a key functional feature of this compound and its analogues. Modifications to this group have profound consequences for both receptor interaction and metabolic stability, primarily through its susceptibility to hydrolysis by fatty acid amide hydrolase (FAAH). researchgate.net

Research on oleamide analogues has shown that the amide group acts as a hydrogen bond acceptor. nih.govnih.gov The two hydrogens on the nitrogen are not essential for activity, as replacing the primary amide with certain secondary (e.g., N-methyl) or tertiary (e.g., N,N-dimethyl) amides can retain or, in some cases, modify activity. nih.gov However, there is a clear structure-activity relationship requiring small amide substituents. Bulky additions to the amide nitrogen generally reduce or abolish activity, indicating steric constraints within the binding site. nih.gov

Modifying the amide moiety is also a key strategy for enhancing enzymatic stability. FAAH is a serine hydrolase responsible for the degradation of oleamide to oleic acid, thus terminating its signaling. researchgate.net Inhibiting FAAH can potentiate and prolong the endogenous effects of oleamide. nih.gov Structural modifications that hinder the enzymatic hydrolysis of the amide bond are therefore of significant interest. For instance, introducing steric hindrance near the amide bond can decrease the rate of hydrolysis. ucl.ac.be Studies on N-palmitoylethanolamine (PEA) analogues, which are also FAAH substrates, show that modifications of the amide bond, such as creating tertiary amides, can drastically decrease their potential for FAAH inhibition. ucl.ac.be This suggests the hydrogen on the amide nitrogen is important for interaction with FAAH. ucl.ac.be

Alternative chemical groups, such as α-ketooxazoles, have been explored as replacements for the amide, leading to potent and selective FAAH inhibitors. nih.gov These bioisosteres mimic the amide's electronic properties while offering improved stability and drug-like characteristics.

Table 2: Influence of Amide Headgroup Modification on 5-HT₂ₐ Receptor Potentiation

Data sourced from reference nih.gov.

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis provides a powerful computational framework for understanding and predicting the biological activity of compounds like this compound. These methods build mathematical models that correlate the chemical structures of a series of molecules with their measured biological effects. iiarjournals.orgresearchgate.net

For oleoylamides and related FAAH inhibitors, QSAR studies have been instrumental in identifying the key physicochemical, structural, and quantum-chemical parameters that govern their activity. iiarjournals.orgnih.gov These models use a wide range of "descriptors" to quantify molecular properties such as hydrophobicity (logP), electronic distribution (dipole moment, LUMO/HOMO energies), and molecular shape (topological indices). iiarjournals.orgresearchgate.net

For example, a QSAR study on 18 oleoylamide derivatives investigated their cytotoxicity against cancer and normal cell lines. iiarjournals.org The analysis found significant correlations between cytotoxicity and descriptors related to molecular polarization and hydrophobicity. iiarjournals.org Such models can be used to predict the tumor selectivity of new, unsynthesized analogues. iiarjournals.org

In the context of FAAH inhibitors, QSAR models have been developed to rationalize the potency of different classes of compounds, such as O-arylcarbamates. nih.gov These studies often employ molecular docking to simulate how the inhibitor fits into the enzyme's active site, followed by calculations to estimate binding affinity. nih.gov The resulting QSAR equations can guide the rational design of new inhibitors by predicting which structural modifications are likely to enhance potency. mdpi.com For instance, models might indicate that increasing the lipophilicity of a particular part of the molecule or adding a hydrogen bond donor will improve binding. nih.gov

These computational approaches are invaluable for systematically exploring the vast chemical space around a lead compound like oleamide, allowing for the prioritization of synthetic targets and the design of novel analogues, including isomers like this compound, with potentially improved therapeutic profiles. researchgate.netmanipal.edu

Table of Mentioned Chemical Compounds

Chemical Synthesis and Derivatization Strategies for Octadec 13 Enamide

Synthetic Methodologies for the Formation of the Amide Bond and Stereospecific Double Bond

The synthesis of (Z)-octadec-13-enamide presents two primary chemical challenges: the stereospecific formation of the cis (or Z) double bond at the C13 position and the efficient formation of the primary amide bond.

The synthesis of the required fatty acid precursor, (Z)-octadec-13-enoic acid, can be accomplished through various routes, with acetylide coupling chemistry being a powerful tool. A plausible synthetic strategy involves the coupling of two smaller fragments to construct the 18-carbon chain with the triple bond at the desired position, which is then selectively reduced to the Z-alkene. For instance, a strategy analogous to the synthesis of related unsaturated fatty acids can be employed. This could involve the coupling of a terminal alkyne with a long-chain alkyl halide. A key step is the partial hydrogenation of the resulting alkyne using a catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) to ensure the formation of the cis double bond. An alternative method for creating Z-enamides involves palladium-catalyzed hydroamidation of terminal alkynes, which can offer high stereoselectivity due to the formation of a stabilized Z-isomer intermediate. mdpi.comorganic-chemistry.org

Once the (Z)-octadec-13-enoic acid is obtained, the formation of the amide bond can be achieved through several well-established methods:

Activation of the Carboxylic Acid : The most common approach involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. This can be done by converting the carboxylic acid into a more reactive acyl derivative.

Acyl Chlorides : The acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes reaction with ammonia to form the primary amide. mdpi.com

Coupling Reagents : A wide array of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and an amine source. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-carbonyldiimidazole (CDI), or uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are widely used in peptide synthesis and can be applied to fatty acid amidation. nih.gov For example, the synthesis of N-(4-methoxybenzyl)oleamide has been successfully achieved using DCC and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts. nih.gov

The table below summarizes common reagents for amide bond formation.

| Method | Reagent(s) | Description | Reference(s) |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acyl chloride, which then reacts with ammonia. | mdpi.com |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid to form an O-acylisourea intermediate that reacts with the amine. | nih.gov |

| Uronium Salt Coupling | HBTU, HATU | Forms an activated ester that is highly reactive towards amines, often used to minimize side reactions. | |

| Phosphonium Salt Coupling | PyBOP | Similar to uronium salts, forms an activated species for efficient amide bond formation. |

Design and Synthesis of Octadec-13-enamide Derivatives for Structure-Activity Exploration

To investigate the structure-activity relationships (SAR) of this compound, medicinal chemists synthesize a variety of derivatives. These modifications typically target three main regions of the molecule: the amide headgroup, the alkyl chain, and the double bond. While much of the existing research focuses on the more common isomer, oleamide (B13806) ((Z)-octadec-9-enamide), the principles are directly applicable to this compound. wipo.intpnas.orgnih.gov

Amide Headgroup Modification: The primary amide can be replaced with secondary or tertiary amides to probe the importance of the N-H protons for hydrogen bonding. pnas.orgnih.gov This is achieved by reacting the activated (Z)-octadec-13-enoic acid with a primary or secondary amine instead of ammonia. For example, derivatives like N-methyl, N,N-dimethyl, or N-ethanol amides can be synthesized. Studies on oleamide analogs have shown that the size of the substituent on the nitrogen is critical for biological activity. wipo.intpnas.orgnih.gov The synthesis of N-(4-methoxybenzyl)oleamide is a specific example of such a modification. nih.gov

Alkyl Chain and Double Bond Modification: The hydrocarbon tail can be altered to study the role of chain length and lipophilicity. This can involve synthesizing shorter or longer chain analogs. The position and stereochemistry of the double bond are known to be crucial for the activity of oleamide, and the same is expected for this compound. wipo.intpnas.org Derivatives with the double bond shifted to other positions, or with an E (trans) configuration, can be synthesized to test this hypothesis. Furthermore, other functional groups can be introduced into the alkyl chain. For instance, hydroxyl groups have been incorporated into fatty acid chains, as seen in the synthesis of (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide. nih.govd-nb.info

The table below presents examples of synthesized fatty amide derivatives that illustrate these design strategies.

| Derivative Type | Example Compound Name | Synthetic Strategy | Reference(s) |

| Secondary Amide | N-(4-methoxybenzyl)oleamide | Coupling of oleic acid with 4-methoxybenzylamine (B45378) using DCC/DMAP. | nih.gov |

| Hydroxylated Chain | (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Coupling of ricinoleic acid with 4-methoxybenzylamine. | nih.govd-nb.info |

| Heterocyclic Amide | (E)-N-(2-(5-methyl-2H-benzodiazole-2-yl)ethyl)octadec-9-enamide | Multi-step synthesis involving oleic acid and a custom-synthesized benzotriazole-containing amine. | preprints.org |

| Serinol Amide | (E)-N-(1,3-dihydroxypropan-2-yl)octadec-4-enamide | Amide coupling of (E)-octadec-4-enoic acid with serinol using EDC/HOBt. | mdpi.com |

Chemo-Enzymatic Approaches for Selective Synthesis

Chemo-enzymatic synthesis combines the advantages of traditional chemical methods with the high selectivity and mild reaction conditions of enzymatic catalysis. Lipases are particularly well-suited for the synthesis of fatty acid amides. sci-hub.sedoi.org

The direct amidation of fatty acids using lipases offers a greener alternative to purely chemical methods, often avoiding the need for harsh reagents and complex purification steps. scielo.br The most commonly used and efficient biocatalyst for this transformation is the immobilized lipase (B570770) B from Candida antarctica (CALB), often known by its commercial name, Novozym 435. doi.orgresearchgate.netresearchgate.net

The enzymatic synthesis can be performed through aminolysis or ammonolysis. In aminolysis, an amine is used as the nucleophile to react with the fatty acid or its simple ester, yielding a secondary or tertiary amide. In ammonolysis, an ammonia source is used to produce the primary amide. Various ammonia sources can be employed, including urea (B33335) and ammonium (B1175870) carbamate. researchgate.net

A typical chemo-enzymatic process for producing this compound would involve:

Obtaining (Z)-octadec-13-enoic acid, potentially through chemical synthesis.

Performing a lipase-catalyzed amidation of the fatty acid with an amine source.

Studies on various fatty acids, including oleic acid, have demonstrated the feasibility of this approach. For example, oleamide has been synthesized from oleic acid and urea using immobilized Candida rugosa lipase. researchgate.net Similarly, the direct amidation of triglycerides from Brazil nut oil, which is rich in oleic acid, has been achieved using lipase from Pseudomonas fluorescens. scielo.brscielo.br These enzymatic methods can be conducted in organic solvents or, in some cases, under solvent-free conditions, enhancing their environmental credentials. scielo.br The versatility of lipases like CALB allows for the synthesis of a wide range of fatty amides, including those derived from polyunsaturated fatty acids. sci-hub.sedoi.org

The table below outlines key aspects of lipase-catalyzed fatty amide synthesis.

| Enzyme | Acyl Donor | Amine Source | Key Findings | Reference(s) |

| Candida antarctica Lipase B (CALB) | Various Fatty Acids | Diethanolamine | Catalyzed the amidation of various fatty acids; yield dependent on chain length. | researchgate.net |

| Candida antarctica Lipase (Novozym 435) | Erucic Acid | Urea | Achieved 88.74% pure erucamide (B86657) under optimized conditions. | researchgate.net |

| Pseudomonas fluorescens Lipase | Brazil Nut Oil (Triglycerides) | Ethanolamine | Direct aminolysis of triglycerides yielded fatty acid amides in high yield (up to 95%). | scielo.brscielo.br |

| Candida rugosa Lipase | Oleic Acid | Urea | Enzymatic synthesis of oleamide from oleic acid and urea. | researchgate.net |

Analytical Methodologies for the Detection and Quantification of Octadec 13 Enamide in Biological Samples

Advanced Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry is the cornerstone for the analysis of fatty acid amides like Octadec-13-enamide. These hyphenated techniques offer the high separation efficiency of chromatography and the sensitive, specific detection capabilities of mass spectrometry, making them ideal for analyzing complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While primary fatty acid amides can be analyzed directly, derivatization is sometimes employed to improve chromatographic behavior and sensitivity.

Methodology & Findings: The analysis of fatty acid amides by GC-MS typically involves a lipid extraction from the biological sample, followed by an optional purification step using solid-phase extraction (SPE) to isolate the amide fraction. researchgate.netnih.gov The sample is then injected into the GC system. While specific methods for this compound are not extensively detailed in the literature, established methods for its isomers, such as (9Z)-octadecenamide (oleamide), provide a strong analytical framework. medsci.orgmdpi.com

GC separation is commonly achieved on capillary columns with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS). researchgate.netnih.gov Such columns allow for the separation of amides based on their boiling points and interaction with the stationary phase. For resolving geometric (cis/trans) or positional isomers of octadecenamides, highly polar columns (e.g., bis(cyanopropyl) polysiloxane phases like BPX70) are more effective, providing baseline separation. nih.govusf.edu

Following separation, the analyte enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. The EI source bombards the molecule with high-energy electrons (70 eV), causing predictable fragmentation. The resulting mass spectrum serves as a chemical fingerprint for identification by comparing it against spectral libraries (e.g., NIST). For quantification, selected ion monitoring (SIM) is used, where the instrument is set to detect only specific fragment ions characteristic of the analyte, significantly enhancing sensitivity and selectivity. nih.gov Although a specific mass spectrum for this compound is not widely published, the fragmentation pattern is expected to be similar to other C18:1 amide isomers, characterized by a molecular ion peak and fragments arising from cleavage near the amide group and along the alkyl chain.

| Parameter | Typical Condition |

| GC Column | HP-5MS or DB-5MS (30 m x 0.25 mm, 0.25 µm film) researchgate.netmedsci.org |

| Carrier Gas | Helium, constant flow (e.g., 1 - 1.5 mL/min) mdpi.com |

| Injection Mode | Splitless researchgate.netmdpi.com |

| Injector Temp. | 250 - 290 °C mdpi.comomicsonline.org |

| Oven Program | Initial temp 40-50°C, ramp 10°C/min to 300-310°C, hold medsci.orgmdpi.com |

| MS Ionization | Electron Ionization (EI) at 70 eV mdpi.com |

| MS Detection | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-ESI-HRMS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for quantifying fatty acid amides and other lipid mediators in biological fluids. It does not require derivatization and is suitable for a wide range of polar and non-polar compounds. Ultra-high-performance liquid chromatography (UHPLC) systems offer faster analysis times and superior resolution compared to conventional HPLC. peerj.com

Methodology & Findings: The standard workflow involves sample extraction, chromatographic separation, and mass spectrometric detection. Reversed-phase chromatography is the most common separation mode, utilizing C18 columns to separate lipids based on their hydrophobicity. researchgate.net The mobile phase typically consists of a gradient of an aqueous solvent (often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent such as acetonitrile (B52724) and/or methanol. researchgate.netfrontiersin.org

Electrospray ionization (ESI) is the most frequently used ionization source, generally operated in positive ion mode ([M+H]⁺) for fatty acid amides. nih.gov Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. frontiersin.org In MRM, a specific precursor ion (e.g., the protonated molecular ion of this compound, m/z 282.27) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and allows for accurate quantification even at very low concentrations. While specific MRM transitions for this compound are not defined in the literature, they can be predicted based on its structure or determined by infusing a pure standard.

High-resolution mass spectrometry (HRMS), often coupled with UHPLC and an Orbitrap analyzer (UHPLC-ESI-HRMS), offers an alternative and powerful approach. neist.res.innih.gov HRMS provides a highly accurate mass measurement of the precursor ion (typically with <5 ppm error), which can confirm the elemental composition of the analyte, such as this compound (C₁₈H₃₅NO, monoisotopic mass: 281.2719 g/mol ). neist.res.inepa.gov This high resolution and mass accuracy allow for confident identification without relying solely on retention time and fragmentation patterns.

| Parameter | Typical Condition |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, <2 µm particle size) frontiersin.org |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate frontiersin.org |

| Mobile Phase B | Acetonitrile/Methanol or Acetonitrile/Isopropanol researchgate.netfrontiersin.org |

| Flow Rate | 0.2 - 0.4 mL/min for UHPLC researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) frontiersin.orgresearchgate.net |

| HRMS Detection | Full scan with high resolution (>40,000 FWHM) and mass accuracy (<5 ppm) neist.res.innih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds and can also be used for quantification (qNMR). It provides detailed information about the chemical environment of each atom in a molecule.

Methodology & Findings: For structural elucidation, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used.

¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, characteristic signals would include those for the terminal methyl group (CH₃), the long chain of methylene (B1212753) groups (CH₂), the protons adjacent to the double bond, the olefinic protons (CH=CH), and the protons on the carbon alpha to the carbonyl group. The olefinic protons are expected to resonate in the δ 5.3-5.5 ppm region.

¹³C NMR: Shows signals for each unique carbon atom. Key signals for this compound would be the carbonyl carbon (C=O) around δ 175 ppm, the olefinic carbons around δ 130 ppm, and the aliphatic carbons between δ 14-35 ppm. wisc.edu

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivities between protons (COSY), directly link protons to the carbons they are attached to (HSQC), and identify longer-range (2-3 bond) correlations between protons and carbons (HMBC). These are crucial for definitively confirming the position of the double bond at C13. medsci.orgox.ac.uk

Quantitative NMR (qNMR) can determine the concentration of an analyte by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known concentration. emerypharma.comsigmaaldrich.comutm.mx For qNMR, a well-resolved signal from the analyte that does not overlap with other signals is chosen for integration. ox.ac.uk While highly accurate, the lower sensitivity of NMR compared to MS makes it less suitable for quantifying the typically low levels of endogenous lipids in biological samples without extensive purification and concentration. Exchangeable protons, like those on an amide, are generally not used for quantification due to signal broadening and variability. ox.ac.uk

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | -CH =CH - (Olefinic) | 5.3 - 5.5 |

| -CH ₂-CONH₂ (α to carbonyl) | ~2.2 | |

| -CONH ₂ (Amide) | 5.5 - 6.5 (broad) | |

| -CH ₃ (Terminal methyl) | ~0.9 | |

| ¹³C | -C =O (Amide carbonyl) | 173 - 176 |

| -C H=C H- (Olefinic) | 128 - 132 | |

| -C H₂- (Alkyl chain) | 22 - 35 | |

| -C H₃ (Terminal methyl) | ~14 |

Electrochemical and Biosensor-Based Detection Platforms

Electrochemical sensors and biosensors are emerging platforms that offer the potential for rapid, low-cost, and portable analysis. These devices work by converting a biological recognition event (e.g., enzyme-substrate or antibody-antigen binding) into a measurable electrical signal. utm.mxfrontiersin.org

Methodology & Findings: The development of a biosensor for this compound would require a highly specific biorecognition element, such as an antibody or an enzyme that specifically binds or metabolizes it. For instance, a sensor could be based on the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes fatty acid amides. acs.org The enzymatic reaction could be designed to produce an electroactive species or a change in pH that can be detected at an electrode surface.

Currently, the literature on electrochemical sensors specifically designed for this compound is scarce. Research in this area has focused more broadly on detecting classes of compounds like volatile fatty acids or on developing immunosensors for other lipid-derived molecules. frontiersin.orgresearchgate.net While the technology holds promise, significant research and development would be needed to create a selective and sensitive biosensor for the routine detection of this compound in biological samples. The main challenges include developing a robust bioreceptor and mitigating interference from the complex sample matrix.

Methodologies for Extraction and Sample Preparation from Diverse Biological Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of lipids like this compound from biological matrices such as plasma, serum, or tissues. The goal is to efficiently extract the analyte, remove interfering substances (e.g., proteins, salts, and highly abundant lipids), and concentrate the sample to a level suitable for instrumental analysis.

Methodology & Findings: The most common approach for extracting fatty acid amides and related lipids is liquid-liquid extraction (LLE) or a combination of protein precipitation followed by LLE or solid-phase extraction (SPE).

Protein Precipitation (PPT): For plasma or serum samples, a simple first step is to add a cold organic solvent like acetonitrile, methanol, or ethanol (B145695) to the sample. researchgate.netnih.gov This denatures and precipitates the abundant proteins, which can then be removed by centrifugation. The supernatant contains the lipids and other small molecules.

Liquid-Liquid Extraction (LLE): The classic Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method are effective for total lipid extraction. researchgate.net A more modern alternative is the Matyash method, which uses methyl-tert-butyl ether (MTBE) and methanol, offering a less toxic and more efficient phase separation. frontiersin.org After extraction and phase separation, the organic layer containing the lipids is collected.

Solid-Phase Extraction (SPE): SPE is widely used to clean up the initial extract and isolate specific lipid classes. For primary fatty acid amides, normal-phase SPE with a silica (B1680970) sorbent is effective. researchgate.netnih.gov An initial lipid extract is loaded onto the silica cartridge. A non-polar solvent (e.g., hexane) is used to wash away highly non-polar lipids like triacylglycerols. A more polar solvent or solvent mixture, such as chloroform:isopropanol (2:1, v/v), is then used to elute the more polar fatty acid amides. researchgate.net Reversed-phase SPE (e.g., C18) can also be used to retain lipids from an aqueous/organic extract, which are then eluted with a strong organic solvent.

After extraction and purification, the solvent is typically evaporated under a stream of nitrogen, and the dried extract is reconstituted in a small volume of a solvent compatible with the subsequent chromatographic analysis (e.g., acetonitrile/water or methanol). researchgate.netresearchgate.net

Preclinical Investigations and Biological Efficacy of Octadec 13 Enamide

In Vitro Cellular Models and Functional Assays

Impact on Cell Proliferation, Differentiation, and Programmed Cell Death (Apoptosis)

The impact of octadec-13-enamide and related fatty acid amides on fundamental cellular processes such as proliferation, differentiation, and apoptosis has been a subject of scientific inquiry. While direct studies on this compound are limited, research on structurally similar compounds provides insights into its potential biological activities.

For instance, studies on other long-chain fatty acids and their derivatives have demonstrated significant effects on cancer cells. A saturated branched-chain fatty acid, 13-methyltetradecanoic acid (13-MTD), has been shown to induce cell death in a variety of human cancer cell lines, including K-562, MCF7, DU 145, and others. nih.gov This effect is mediated through the rapid induction of apoptosis, which can be observed within two hours of treatment. nih.gov

Similarly, the secondary metabolite (Z)-octadec-9-enamide, also known as oleamide (B13806), has exhibited anticancer potential. dokumen.pub Furthermore, (Z)-13-docosenamide (erucylamide), another fatty amide, has been shown to inhibit the viability and proliferation of hepatocellular carcinoma cells in vitro. nih.gov The underlying mechanisms often involve the modulation of key signaling pathways that control cell cycle and apoptosis. For example, some marine-derived compounds have been found to induce apoptosis by targeting the Bcl-2 protein family and upregulating pro-apoptotic proteins like Bax and p53. mdpi.com

Table 1: Effects of Related Fatty Acid Amides on Cancer Cell Lines

| Compound | Cell Line(s) | Observed Effect(s) | Reference(s) |

| 13-Methyltetradecanoic acid (13-MTD) | K-562, MCF7, DU 145, NCI-SNU-1, SNU-423, NCI-H1688, BxPC3, HCT 116 | Induction of apoptosis, inhibition of in vitro growth. | nih.gov |

| (Z)-Octadec-9-enamide (Oleamide) | Not specified | Anticancer potential. | dokumen.pub |

| (Z)-13-Docosenamide (Erucylamide) | Hepatocellular carcinoma | Inhibition of cell viability and proliferation. | nih.gov |

Assessment of Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory and immunomodulatory properties of fatty acid amides, including the potential effects of this compound, are of significant interest. While direct evidence for this compound is not extensively documented, related compounds have demonstrated notable activity in this area.

Oleamide, for example, is known to possess anti-inflammatory properties. researchgate.net It has been reported to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of the inflammatory response, thereby reducing the production of pro-inflammatory mediators. smolecule.com Extracts containing 9-Octadecenoic acid have also been shown to have good anti-inflammatory properties. researchgate.net

The anti-inflammatory effects of these lipids are often attributed to their ability to modulate signaling pathways involved in inflammation. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) has been shown to inhibit the production of nitric oxide (NO) and suppress the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This is achieved by inhibiting the NF-κB and mitogen-activated protein kinase (MAPK) pathways, as well as activating the Nrf2/HO-1 signaling pathway. mdpi.com

Table 2: Anti-inflammatory Mechanisms of Related Fatty Acid Derivatives

| Compound | Model System | Key Mechanisms of Action | Reference(s) |

| Oleamide | In vitro | Inhibition of NF-κB activation. | smolecule.com |

| 9-Octadecenoic acid | Not specified | Anti-inflammatory properties. | researchgate.net |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production, suppression of pro-inflammatory cytokines, inhibition of NF-κB and MAPK pathways, activation of Nrf2/HO-1 signaling. | mdpi.com |

Evaluation of Antimicrobial and Antialgal Activities

Several fatty acid amides and related compounds have been investigated for their antimicrobial and antialgal activities, suggesting that this compound may also possess such properties.

For example, oleamide has been reported to have both antimicrobial and antialgal activity. researchgate.net Similarly, 13-docosenamide has been shown to have antimicrobial activity. semanticscholar.org Research on the purified form of (Z)-13-docosenamide, also known as erucylamide, demonstrated its effectiveness against various pathogenic bacteria, including Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, as well as against fungi like Penicillium aurantiogriseum and Aspergillus fumigatus. nih.gov The minimum inhibitory concentration (MIC) for the tested bacteria was approximately 10 μg/mL, and 20 μg/mL for the fungi. nih.gov

Table 3: Antimicrobial Spectrum of Related Fatty Acid Amides

| Compound | Target Organisms | Activity | Reference(s) |

| Oleamide | Bacteria and algae | Antimicrobial and antialgal. | researchgate.net |

| 13-Docosenamide | Bacteria | Antimicrobial. | semanticscholar.org |

| (Z)-13-Docosenamide (Erucylamide) | Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli | Antimicrobial (MIC ~10 μg/mL). | nih.gov |

| (Z)-13-Docosenamide (Erucylamide) | Penicillium aurantiogriseum, Aspergillus fumigatus | Antifungal (MIC ~20 μg/mL). | nih.gov |

Neurobiological Effects in Neuronal Cell Cultures

The neurobiological effects of fatty acid amides are an emerging area of research, with studies on related compounds suggesting potential roles in neuronal function. While specific data on this compound in neuronal cell cultures is scarce, the actions of similar molecules provide a basis for potential investigation.

For instance, N-oleoyl serinol has been shown to influence the migration of neural cells, hinting at potential applications in neurobiology and regenerative medicine. smolecule.com Furthermore, it may promote neural differentiation, which could be relevant for research into neurodegenerative diseases. smolecule.com Some studies have explored the neuroprotective properties of related compounds. For example, cannabidiol (B1668261) (CBD) has been shown to protect primary cortical neuronal cell cultures from oxidative stress-induced damage at low concentrations. nih.gov However, at higher concentrations, it exhibited neurotoxic effects. nih.gov

In Vivo Animal Model Studies

Investigations into Sleep Regulation and Behavioral Phenotypes

The role of fatty acid amides in sleep regulation has been a significant area of in vivo research, primarily focusing on oleamide. These studies provide a strong foundation for investigating the potential effects of this compound on sleep and behavior.

Oleamide was first identified in the cerebrospinal fluid of sleep-deprived cats and has been shown to induce sleep in animal models. hmdb.cawikipedia.org It is believed to interact with multiple neurotransmitter systems to produce its sleep-inducing effects. wikipedia.orgatamanchemicals.com One of the proposed mechanisms is its interaction with the cannabinoid system, as it can act as an agonist for the CB1 receptor. smolecule.comhmdb.ca Animal-based research has been crucial in understanding the mechanisms underlying sleep and its disorders. nih.gov While direct studies on this compound are needed, the well-documented sleep-inducing properties of the closely related oleamide suggest that it may have similar physiological functions.

Table 4: Summary of In Vivo Studies on Oleamide and Sleep

| Compound | Animal Model(s) | Key Findings | Reference(s) |

| Oleamide | Cats, other animal models | Accumulates in cerebrospinal fluid during sleep deprivation; induces sleep. | hmdb.cawikipedia.org |

| Oleamide | Animal models | Interacts with multiple neurotransmitter systems, including the cannabinoid system (CB1 receptor agonist). | smolecule.comhmdb.cawikipedia.org |

Studies on Metabolic Homeostasis and Energy Utilization

There is currently a lack of specific preclinical research investigating the role of this compound in metabolic homeostasis and energy utilization. While other fatty acid amides, such as oleoylethanolamide (OEA), have been studied for their effects on energy balance and lipid metabolism, similar studies for this compound are not readily found in the scientific literature. ncats.ioresearchgate.net Research on the medicinal plant Caoguo has identified its potential to adjust gastrointestinal metabolic function and reduce plasma and liver lipids, and a related compound, (Z)-Docos-13-enamide (a C22 amide), was identified in the plant's extract; however, this is a different molecule from this compound. amegroups.cn

Efficacy in Preclinical Models of Disease (e.g., cancer, neurodegeneration, inflammation)

Detailed preclinical studies on the efficacy of this compound in models of cancer, neurodegeneration, and inflammation are not well-documented in publicly accessible research.